ALE-0540
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Overview
Description
ALE 0540 is a nonpeptidic heterocyclic molecule known for its ability to inhibit the binding of nerve growth factor to p75 and tyrosine kinase A receptors. This inhibition affects signal transduction and biological responses mediated by tyrosine kinase A receptors . ALE 0540 has been studied for its potential therapeutic applications, particularly in the context of neuropathic and inflammatory pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALE 0540 involves the formation of a heterocyclic structure through a series of chemical reactions. The specific synthetic routes and reaction conditions are not widely published, but it typically involves the use of organic solvents and catalysts to facilitate the formation of the desired heterocyclic compound .
Industrial Production Methods
it is likely that the production involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ALE 0540 undergoes various chemical reactions, including:
Oxidation: ALE 0540 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in ALE 0540.
Common Reagents and Conditions
Common reagents used in the reactions involving ALE 0540 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from the reactions of ALE 0540 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups onto the heterocyclic ring .
Scientific Research Applications
Mechanism of Action
ALE 0540 exerts its effects by inhibiting the binding of nerve growth factor to p75 and tyrosine kinase A receptors. This inhibition disrupts the signal transduction pathways mediated by these receptors, leading to a reduction in pain signaling and other biological responses . The molecular targets of ALE 0540 include the p75 and tyrosine kinase A receptors, which are involved in the regulation of pain and neuronal survival .
Comparison with Similar Compounds
Similar Compounds
PD90780: Another small molecule inhibitor of nerve growth factor binding.
Ro 08-2750: A compound with similar inhibitory effects on nerve growth factor binding.
PQC 083: A small molecule inhibitor with comparable properties.
Uniqueness of ALE 0540
ALE 0540 is unique in its nonpeptidic heterocyclic structure, which distinguishes it from other nerve growth factor receptor antagonists. Its ability to inhibit both p75 and tyrosine kinase A receptors with high specificity makes it a valuable compound for studying pain mechanisms and developing new pain management therapies .
Properties
CAS No. |
234779-34-1 |
---|---|
Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H11N3O5/c18-5-4-15-16-13(19)10-3-1-2-8-6-9(17(21)22)7-11(12(8)10)14(16)20/h1-3,6-7,15,18H,4-5H2 |
InChI Key |
SURCGQGDUADKBL-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NCCO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NCCO)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ALE 0540 ALE-0540 ALE0540 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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